Product packaging for Cadmium (Z)-hexadec-9-enoate(Cat. No.:CAS No. 93894-10-1)

Cadmium (Z)-hexadec-9-enoate

Cat. No.: B15176175
CAS No.: 93894-10-1
M. Wt: 619.2 g/mol
InChI Key: PCXAAOBILAIRKV-ATMONBRVSA-L
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Description

Contextualizing Cadmium Carboxylates within Coordination Chemistry

Cadmium (II) carboxylates are a versatile class of compounds that form a significant area of study within coordination chemistry. The Cd(II) ion, with its d¹⁰ electron configuration, is known for its stereochemical adaptability, allowing it to accommodate various coordination numbers and geometries, which leads to diverse structural arrangements. znaturforsch.com This flexibility enables the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers. znaturforsch.com

The carboxylate group itself is a versatile ligand, capable of binding to metal centers in several modes, such as monodentate, bidentate (chelating or bridging), and various other bridging fashions that can link multiple metal ions. This multi-faceted coordination capability is fundamental to the construction of complex polymeric structures. researchgate.net Recent research has focused on designing and synthesizing Cd(II)-carboxylate-based coordination polymers (Cd(II)-CBCPs) with specific properties by carefully selecting organic ligands. nih.gov The combination of carboxylates with other N-donor ligands has been a particularly fruitful strategy for creating novel frameworks. researchgate.netnih.gov

The properties and applications of these cadmium-based coordination polymers are extensive. They are investigated for their potential use as:

Sensors: Leveraging their luminescence properties to detect various inorganic and organic pollutants. researchgate.netnih.gov

Catalysts: The Lewis acid character of the Cd(II) center enables its use in promoting various organic reactions. nih.govnih.gov

Storage Materials: The porous structures of some Cd(II)-CBCPs allow for the storage of gases or the adsorption of dyes from wastewater. researchgate.netnih.gov

Other Applications: Research also extends to their use in electronic devices and as precursors for generating nano-CdO species. nih.govnih.gov

Table 1: General Properties and Applications of Cadmium(II) Carboxylate Coordination Polymers (Cd(II)-CBCPs)

Feature Description Potential Applications Supporting References
Central Ion Cadmium (Cd²⁺), a d¹⁰ metal ion. Heterogeneous Catalysis, Electronics. znaturforsch.comnih.gov
Ligands Carboxylate anions, often combined with N-donor species. Luminescent Sensors, Gas Storage. researchgate.netnih.govnih.gov
Structure Forms 1D, 2D, or 3D coordination polymers. Adsorbents for Pollutants. znaturforsch.comresearchgate.net

| Key Property | Lewis acid activity of Cd(II) center. | Acetalization, Knoevenagel condensation. | nih.govnih.gov |

Significance of Fatty Acid Metal Salts in Advanced Materials Science and Biological Systems

Fatty acid metal salts (FAMS), also known as metal soaps, are a class of compounds that have garnered significant attention in materials science. acs.orgnih.gov They are most commonly used as precursors in the colloidal synthesis of high-quality inorganic nanocrystals. acs.org The use of metal oleates, for instance, prepared from metal chlorides and sodium oleate (B1233923), is a well-established method for producing monodisperse nanocrystals through thermal decomposition in high-boiling point solvents. nih.govgoogle.com

The role of FAMS in nanocrystal synthesis is multifaceted:

They solubilize metal ions in non-polar solvents. acs.org

They control precursor reactivity, influencing the nucleation and growth of nanocrystals. acs.org

They act as surface passivating agents, stabilizing the final colloidal dispersion. acs.orgmdpi.com

This methodology is valued for being relatively low-cost and environmentally friendlier compared to some traditional methods, and it allows for the large-scale production of nanomaterials like metal oxides and chalcogenides. google.com Beyond nanocrystal synthesis, FAMS are explored for creating metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. ontosight.ai

In a biological context, fatty acids are fundamental components of lipids. Their metal salts can form from interactions with metal ions present in biological systems or in cultural heritage objects where they are often detected as degradation products of lipid-containing materials. nih.govnih.gov While some fatty acids like palmitoleic acid (the parent acid of the compound ) are studied for their biological roles, the presence of cadmium introduces significant toxicological considerations. ontosight.aiglpbio.com

Table 2: Properties of (Z)-hexadec-9-enoic Acid (Palmitoleic Acid)

Property Value / Description Supporting References
Chemical Formula C₁₆H₃₀O₂ wikipedia.org
Molar Mass 254.414 g·mol⁻¹ wikipedia.org
Common Name Palmitoleic acid glpbio.comwikipedia.org
Classification Omega-7 monounsaturated fatty acid glpbio.comwikipedia.org
Structure A 16-carbon chain with a cis-double bond at the 9th position. ontosight.aiwikipedia.org

| IUPAC Name | (9Z)-Hexadec-9-enoic acid | wikipedia.org |

Scope and Research Objectives for Cadmium (Z)-hexadec-9-enoate Investigations

The specific study of this compound is driven by its potential to merge the characteristics of cadmium carboxylates and fatty acid metal salts. Research objectives for this compound would logically center on synthesis, characterization, and exploration of its utility as a precursor material.

Primary Research Objectives:

Synthesis and Purification: To develop a reliable, high-yield synthesis method, likely through the reaction of a cadmium salt with (Z)-hexadec-9-enoic acid or its alkali metal salt. ontosight.aiacs.org

Structural Characterization: To determine the precise molecular and crystal structure using techniques like single-crystal X-ray diffraction. This would reveal the coordination environment of the cadmium ion and how the long, unsaturated alkyl chains pack in the solid state. znaturforsch.com

Spectroscopic and Thermal Analysis: To characterize the compound using infrared (IR) and NMR spectroscopy to confirm the coordination of the carboxylate group to the cadmium ion. znaturforsch.comnih.gov Thermal analysis (e.g., TGA/DSC) would be crucial to understand its decomposition pathway, which is vital information for its use as a precursor in thermal decomposition synthesis. znaturforsch.com

Application as a Nanomaterial Precursor: To investigate its thermal decomposition to produce cadmium-containing nanomaterials, such as cadmium oxide (CdO) or cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) (with an appropriate sulfur or selenium source). The goal would be to see how the specific fatty acid ligand influences the size, shape, and properties of the resulting nanocrystals. nih.govgoogle.com

Exploration in Coordination Polymers: To assess its potential as a building block in creating new coordination polymers, where the long, flexible fatty acid chain could introduce unique structural motifs or properties compared to the more common rigid carboxylate ligands. nih.gov

The overarching goal is to understand how the interplay between the cadmium center and the specific unsaturated fatty acid ligand dictates the compound's properties and its suitability for applications in advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H58CdO4 B15176175 Cadmium (Z)-hexadec-9-enoate CAS No. 93894-10-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93894-10-1

Molecular Formula

C32H58CdO4

Molecular Weight

619.2 g/mol

IUPAC Name

cadmium(2+);(Z)-hexadec-9-enoate

InChI

InChI=1S/2C16H30O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-;

InChI Key

PCXAAOBILAIRKV-ATMONBRVSA-L

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2]

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2]

Origin of Product

United States

Synthetic Strategies and Pathways for Cadmium Z Hexadec 9 Enoate

Cross-Metathesis Reactions for (Z)-Hexadec-9-enoate Precursors

Olefin metathesis, a powerful tool in organic synthesis, can be employed to construct the carbon skeleton of (Z)-hexadec-9-enoate precursors. ias.ac.in Cross-metathesis, in particular, allows for the coupling of two different olefinic compounds to generate new unsaturated products. ias.ac.inpsu.edu

For the synthesis of a (Z)-hexadec-9-enoate precursor, such as methyl (Z)-hexadec-9-enoate, a cross-metathesis reaction could be envisioned between a shorter-chain unsaturated ester and another olefin. For example, the cross-metathesis of methyl oleate (B1233923) with 3-hexene (B12438300) can yield 3-dodecene (B1237925) and methyl 9-dodecenoate. psu.edu This demonstrates the principle of shortening or lengthening carbon chains via metathesis.

The development of highly active and selective catalysts, such as ruthenium-based Grubbs catalysts, has significantly expanded the scope of olefin metathesis in oleochemistry. ias.ac.inpsu.eduacs.org These catalysts are known to be effective for the cross-metathesis of unsaturated fatty acid methyl esters. acs.org

A general representation of a cross-metathesis reaction to form a precursor is:

R¹-CH=CH-R² + R³-CH=CH-COOR⁴ → R¹-CH=CH-R³ + R²-CH=CH-COOR⁴

The specific choice of reactants would be dictated by the desired position of the double bond in the final product.

Esterification and Saponification Pathways to the Carboxylate Anion

Once a suitable precursor ester, such as methyl (Z)-hexadec-9-enoate, is obtained (either through cross-metathesis or from other sources), the next step is to generate the carboxylate anion required for the formation of the cadmium salt. This is typically achieved through saponification.

Saponification is the hydrolysis of an ester under basic conditions, which yields an alcohol and the salt of the carboxylic acid. wikipedia.orgmasterorganicchemistry.com For methyl (Z)-hexadec-9-enoate, treatment with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) will produce methanol (B129727) and sodium or potassium (Z)-hexadec-9-enoate, respectively. researchgate.netyoutube.com

The reaction is as follows:

CH₃(CH₂)₅CH=CH(CH₂)₇COOCH₃ + NaOH → CH₃(CH₂)₅CH=CH(CH₂)₇COONa + CH₃OH

This saponification process is essentially irreversible under basic conditions because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com The carboxylate salt can then be reacted with a cadmium(II) salt in a subsequent step to precipitate the desired cadmium (Z)-hexadec-9-enoate.

Alternatively, the carboxylic acid itself, (Z)-hexadec-9-enoic acid, can be liberated from the carboxylate salt by treatment with a strong acid. masterorganicchemistry.com This free fatty acid can then be used in the direct synthesis method described in section 2.1.

Influence of Reaction Parameters on Synthesis Yield and Selectivity

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification and structural elucidation of this compound and related cadmium carboxylates rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, bonding, and fragmentation patterns of these compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. For cadmium carboxylates, ¹¹³Cd NMR is particularly informative. rsc.org

¹¹³Cd NMR Spectroscopy:

Investigations of cadmium(II) complexes with both monocarboxylic and dicarboxylic acids in aqueous solutions have been conducted using ¹¹³Cd NMR. rsc.org These studies reveal a single averaged chemical shift, which indicates that the cadmium-monocarboxylate complexes undergo rapid exchange in solution, even at reduced temperatures. rsc.org By utilizing known stability constants, the individual chemical shifts for [CdL]⁺ and [CdL₂] species (where L is a carboxylate) have beencalculated to be in the ranges of δ –22 to –24 and –39 to –40, respectively. rsc.org A key observation is that carboxylates with higher basicity tend to increase the shielding of the cadmium nucleus in the complexes. rsc.org

In the case of dicarboxylic acids with the general formula HO₂C(CH₂)nCO₂H (where n= 0–3), the ¹¹³Cd nucleus exhibits greater shielding as the value of 'n' increases. rsc.org Furthermore, an upfield chemical shift is observed for dialkyl-substituted malonate complexes of Cd(II) when compared to the malonate complex itself. This is attributed to steric effects that hinder the formation of a chelate ring. rsc.org

The chemical shift of a 7-coordinate Cd(II) ion in a cadmium carboxylate complex has been reported to be -41 ppm, which falls within the typical range of -31 to -58 ppm for other 7-coordinate Cd(II) atoms that are exclusively coordinated to carboxylate and water ligands. znaturforsch.com However, the ¹¹³Cd NMR spectrum of the same complex in a D₂O solution shows a single resonance at δ 46, which is assigned to a 6-coordinate Cd(II) atom. This suggests that the solid-state structure does not persist when the complex is dissolved in solution. znaturforsch.com It is a well-established principle that a decrease in coordination number leads to more deshielded chemical shift values. znaturforsch.com

Recent studies have also employed Density Functional Theory (DFT) calculations to predict ¹¹³Cd and ⁷⁷Se chemical shifts for model clusters representing carboxylate-coordinated surface sites on CdSe nanocrystals. acs.org These theoretical calculations aid in the interpretation of experimental solid-state NMR spectra of such nanomaterials. acs.org

¹H and ¹⁹F NMR Spectroscopy:

¹H and ¹⁹F NMR spectroscopy have been instrumental in studying the kinetics of carboxylate exchange in certain cadmium carboxylate complexes. nih.gov These studies have demonstrated that the exchange of carboxylate groups between the cadmium complex and a carboxylic acid is a facile process on the NMR timescale, even at low temperatures. nih.gov Analysis of the exchange rate as a function of the carboxylic acid concentration indicates that the reaction proceeds through an associative pathway rather than a dissociative one. nih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Analysis

Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are essential for determining the molecular weight and fragmentation patterns of volatile and semi-volatile compounds. While direct analysis of this compound by GC-MS is challenging due to its low volatility, analysis of its organic ligand, (Z)-hexadec-9-enoic acid, or its methyl ester derivative provides valuable structural information. nih.gov

Fragmentation of Carboxylic Acids and Esters:

In the mass spectrum of short-chain carboxylic acids, prominent peaks arise from the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45) due to the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu The molecular ion peak (M⁺) for aliphatic acids is often weak but is more pronounced in aromatic acids. miamioh.edu

For the methyl ester of (Z)-hexadec-9-enoic acid, the mass spectrum would be expected to show characteristic fragmentation patterns. General fragmentation patterns for esters include cleavage at the bonds adjacent to the carbonyl group.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. They are particularly useful for characterizing the coordination of the carboxylate group to the cadmium ion.

Distinguishing Coordination Modes:

The way a carboxylate group interacts with a metal cation can be ionic, unidentate, bidentate, or bridging. 911metallurgist.com These different coordination modes can be distinguished by the positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group. 911metallurgist.com

Ionic Interaction: In alkali metal salts of carboxylic acids, the interaction is typically ionic. The carboxylate ion has a symmetrical structure, and the characteristic bands for the asymmetrical and symmetrical vibrations are in the ranges of 1510-1650 cm⁻¹ and 1280-1400 cm⁻¹, respectively. 911metallurgist.com

Unidentate Coordination: When only one oxygen atom of the carboxylate group coordinates to the metal cation, the symmetry is lowered. This results in an increase in the frequency of the asymmetrical stretching vibration and a decrease in the frequency of the symmetrical stretching vibration, leading to a larger separation (Δν) between these two frequencies. 911metallurgist.com

Bidentate Coordination: In the bidentate mode, where both oxygen atoms coordinate to the metal, the symmetry is similar to the free ionic state. This leads to a decrease in the asymmetrical vibration frequency and an increase in the symmetrical vibration frequency, resulting in a smaller separation (Δν) compared to unidentate coordination. 911metallurgist.com

Bridging Coordination: The IR spectrum of a bridging carboxylate is expected to be similar to that of a bidentate carboxylate in terms of band positions and separation. 911metallurgist.com

Complementary Nature of FT-IR and Raman:

FT-IR and Raman spectroscopy are complementary techniques for the full identification of metal carboxylates. epa.govresearchgate.net Raman spectroscopy is particularly effective in differentiating the carbon chain length in the C-C stretching region (1120–1040 cm⁻¹), while FT-IR spectroscopy is better at distinguishing the metal cation based on the COO⁻ stretching absorption region (1650–1380 cm⁻¹). epa.govresearchgate.net

For instance, in the study of various metal carboxylates, including those of cadmium, it was found that the main characteristic Raman bands appear around 1470 cm⁻¹. researchgate.net The C-O stretching and CH₂/CH₃ bending vibrations associated with metal carboxylates are observed at approximately 1465 cm⁻¹. researchgate.net

Coordination Modes and Geometries of Cadmium(II) with Carboxylate Ligands

The d¹⁰ electronic configuration of the Cadmium(II) ion allows for a flexible coordination environment, leading to a variety of coordination numbers and geometries in its complexes with carboxylate ligands. znaturforsch.com This versatility is a key factor in the formation of diverse and complex structures.

Common Coordination Geometries:

Cadmium(II) can adopt several coordination geometries, including:

Octahedral: In some complexes, the cadmium atom is six-coordinated, forming a distorted octahedral geometry. acs.orgnih.gov

Pentagonal Bipyramidal: Seven-coordinate cadmium ions in a distorted pentagonal bipyramidal environment have also been observed. researchgate.net

Square Antiprismatic: Eight-coordinate cadmium ions in a pseudo square anti-prismatic environment have been reported. researchgate.net

Square Pyramidal: Five-coordinate cadmium atoms with a distorted square-pyramidal geometry are also known. acs.orgnih.gov

Versatility of Carboxylate Ligands:

Carboxylate ligands are highly versatile and can coordinate to metal centers in several ways:

Unidentate: The carboxylate group binds to the metal center through a single oxygen atom. nih.gov

Bidentate: Both oxygen atoms of the carboxylate group bind to the same metal center. nih.gov

Bridging: The carboxylate group bridges two or more metal centers. This is a common feature in the formation of coordination polymers. researchgate.net

The specific coordination mode adopted by the carboxylate ligand can be influenced by several factors, including the nature of the R group on the carboxylate, the other ligands present in the coordination sphere, and the reaction conditions. The difference in the Cd-O bond lengths (Δd) and the O-Cd-C bond angles (Δθ) can be used to distinguish between bidentate and anisobidentate coordination. nih.gov

In cadmium carboxylate coordination polymers, the carboxylate group can bridge between two, three, four, five, six, or even seven metal ions. researchgate.net This remarkable bridging capability is a key factor in the construction of diverse and complex architectures.

The table below summarizes the coordination numbers and geometries observed in various cadmium carboxylate complexes.

ComplexCoordination NumberGeometryReference
[Cd(HL)₂]5Distorted Square-Pyramidal acs.org
[Cd₂(HL)(btc)(H₂O)₂]·3H₂O6 (Cd1), 5 (Cd2)Distorted Octahedral, Distorted Square-Pyramidal acs.org
[Cd(L)(NO₃)₂(H₂O)₂]7Distorted Pentagonal Bipyramidal researchgate.net
[Cd(L)₂(NO₃)₂]8Pseudo Square Anti-prismatic researchgate.net
[TmBut]Cd(O₂CR)5- nih.gov

Formation of Coordination Polymers and Supramolecular Assemblies

The ability of cadmium(II) ions and carboxylate ligands to form extended networks is a cornerstone of their chemistry, leading to the creation of coordination polymers and supramolecular assemblies with diverse structures and properties. researchgate.nettandfonline.com

Coordination polymers (CPs) are a class of inorganic-organic hybrid materials that have garnered significant attention due to their intriguing architectures and potential applications in various fields. tandfonline.com The formation of these structures is driven by the coordination of metal ions with organic ligands.

Ligand Design Principles for Polymeric Structures

The design of the organic ligand is a critical factor in controlling the structure and dimensionality of the resulting coordination polymer. tandfonline.comnih.gov Several key principles guide the design of ligands for the construction of cadmium carboxylate-based polymeric structures.

Flexibility and Conformational Freedom:

Flexible ligands, which possess conformational freedom, are often employed to construct multi-dimensional structures with intricate topologies. tandfonline.com The ability of these ligands to twist or bend allows for the formation of different complexes and network structures. tandfonline.com For example, the use of flexible multicarboxylate ligands can lead to the formation of one-dimensional chains or more complex three-dimensional frameworks depending on the reaction conditions. tandfonline.com

Bridging Capability:

The ability of a ligand to bridge multiple metal centers is fundamental to the formation of a polymeric structure. Polycarboxylate ligands are excellent candidates for this purpose due to their multiple coordination sites. researchgate.net The carboxylate group itself can act as a bridge between two or more cadmium ions. researchgate.net

Ancillary Ligands:

The introduction of additional ligands, often referred to as ancillary or co-ligands, can significantly influence the final structure of the coordination polymer. nih.govrsc.org These ligands can be neutral donor ligands, such as N-donor species, which can modulate the coordination environment of the cadmium ion and direct the assembly of the polymeric network. nih.govrsc.org The choice of ancillary ligand can determine whether the resulting structure is a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework. rsc.org

Reaction Conditions:

In addition to ligand design, reaction conditions such as temperature, pH, and the molar ratio of reactants can also play a crucial role in determining the final structure of the coordination polymer. rsc.org For instance, different reaction temperatures can lead to different degrees of deprotonation of the carboxylate ligand and the formation of various Cd²⁺ complexes with different dimensionalities. tandfonline.comrsc.org

The table below lists some of the ligands that have been used in the synthesis of cadmium coordination polymers.

Ligand NameAbbreviationType
(Z)-hexadec-9-enoic acid-Monocarboxylate
1,4-naphthalenedicarboxylic acidH₂NDCDicarboxylate
1,3,5-tris(4-carboxyphenoxy)benzeneH₃tcpbTricarboxylate
1,3,5-benzenetricarboxylic acidH₃btcTricarboxylate
1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acidHpmtcHeterocyclic Carboxylate
4,4′-(1,4-phenylenebis(azanylylidene))bis(3,6-di-tert-butyl-2-hydroxycyclohexa-2,5-dienone)H₂LAnilate-type Ligand
1,4-bis[(1H-imidazol-1-yl)methyl]benzene-Imidazole-based Ligand
1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene-Imidazole-based Ligand

Topological and Porosity Considerations in Coordination Networks

The diverse coordination modes of carboxylate ligands with cadmium(II) ions are fundamental to the construction of coordination polymers and Metal-Organic Frameworks (MOFs) with varied topologies and porosities. nih.govznaturforsch.com The topology of these networks describes the connectivity of the nodes (cadmium ions or clusters) and linkers (carboxylate ligands). The selection of ligands with specific geometries and functionalities allows for the rational design of frameworks with desired properties.

While specific studies on the topology and porosity of networks formed from this compound are scarce, general principles derived from other cadmium carboxylate systems are applicable. The use of long-chain carboxylates like (Z)-hexadec-9-enoate can lead to the formation of pillared-layer structures. In such arrangements, inorganic layers of cadmium carboxylate units are separated by the long organic chains, creating interlayer galleries. The nature and packing of these chains would then define the porosity of the material.

The inherent flexibility of the hexadecenoate chain could, however, lead to pore collapse upon removal of solvent molecules from the framework. To achieve permanent porosity, strategies often involve the use of rigid co-ligands or the formation of interpenetrated frameworks.

The design of porous cadmium-based MOFs often utilizes rigid aromatic or heterocyclic polycarboxylate ligands to create robust and open structures. berkeley.eduresearchgate.net These materials can exhibit significant porosity, making them suitable for applications in gas storage and separation. The principles learned from these systems can inform the potential design of porous materials incorporating long-chain carboxylates, where the long chains might act as functionalizable linkers within a more rigid framework.

A summary of common coordination modes of carboxylate groups in cadmium-based coordination polymers is presented below:

Coordination ModeDescriptionResulting Structure
MonodentateOne oxygen atom of the carboxylate coordinates to a single Cd(II) ion.Can lead to discrete complexes or low-dimensional polymers.
Bidentate ChelatingBoth oxygen atoms of the carboxylate coordinate to the same Cd(II) ion.Forms a stable four-membered ring, often found in mononuclear complexes.
Bidentate BridgingThe carboxylate group bridges two Cd(II) ions.Key for the formation of coordination polymers (1D, 2D, or 3D).
Tridentate BridgingThe carboxylate group bridges three Cd(II) ions.Leads to more complex and highly connected networks.
Tetradentate BridgingThe carboxylate group bridges four Cd(II) ions.Results in robust, high-dimensional frameworks.

Ligand Exchange Dynamics and Mechanistic Investigations in Cadmium Carboxylate Systems

Ligand exchange dynamics in cadmium carboxylate systems are of significant interest, particularly for understanding the formation and surface chemistry of cadmium-based nanocrystals and the mechanisms of MOF self-assembly. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamic processes in solution. acs.org

Studies on related cadmium carboxylate systems have shown that the exchange between coordinated carboxylate ligands and free carboxylic acids in solution is often a facile process. acs.org The rate of this exchange can be influenced by several factors, including the nature of the solvent, the concentration of the free ligand, and the steric and electronic properties of the carboxylate itself.

For this compound, the long aliphatic chain might influence the kinetics of ligand exchange. In non-polar solvents, the cadmium carboxylate may exist as oligomeric or polymeric species, and ligand exchange might be slower compared to monomeric complexes in polar, coordinating solvents. rsc.org

Mechanistic investigations using dynamic NMR techniques, such as exchange spectroscopy (EXSY), can provide detailed insights into the pathways of ligand exchange. The exchange process can occur through dissociative, associative, or interchange mechanisms. In a dissociative mechanism, a coordinated ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate, which is then attacked by a free ligand. In an associative mechanism, the incoming free ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which a previously coordinated ligand then departs.

Research on cadmium carboxylate complexes with a sulfur-rich coordination environment has demonstrated that carboxylate exchange can proceed via an associative pathway. acs.org This was determined by analyzing the rate of exchange as a function of the concentration of the free carboxylic acid.

The table below summarizes key findings from studies on ligand exchange in cadmium carboxylate systems, which can be extrapolated to understand the potential behavior of this compound.

System StudiedTechniqueKey FindingsReference
[TmBut]Cd(O2CR) + RCO2H1H and 19F NMRFacile carboxylate exchange on the NMR timescale, even at low temperatures. Exchange occurs via an associative pathway. acs.org
Cadmium carboxylate in various solventsDiffusion-ordered spectroscopy (DOSY)Polymeric in non-polar solvents (toluene), breaks up in the presence of polar solvents or coordinating ligands. rsc.org
Cadmium salts and benzimidazoles1H, 13C, and 113Cd NMREvidence of exchange processes for both cadmium and ligand entities. rsc.org

These studies underscore the dynamic nature of the coordination environment around the cadmium ion in carboxylate complexes. For this compound, this dynamic behavior would be crucial in processes such as its formation, crystallization, and its interaction with other species in solution.

Advanced Methodologies for the Analysis of Cadmium Z Hexadec 9 Enoate

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating the organic component of cadmium soaps. The choice between gas and liquid chromatography depends on the volatility of the analyte or its derivatives.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com Since Cadmium (Z)-hexadec-9-enoate itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the non-volatile palmitoleate (B1233929) salt into a volatile ester, typically a methyl ester (methyl palmitoleate). sigmaaldrich.com This process involves a chemical reaction to make the analyte suitable for GC analysis. bham.ac.uk

In a typical GC analysis, the volatile derivative is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. youtube.comnih.gov The column contains a stationary phase, a microscopic layer of liquid or polymer on an inert solid support. youtube.com The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. youtube.com Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected earlier. youtube.com The temperature of the column can be programmed to increase during the analysis, allowing for the separation of compounds with a wide range of boiling points. youtube.com

For the analysis of fatty acid methyl esters, a common stationary phase is a form of polydimethylsiloxane. youtube.com The separated compounds are then detected by a detector, most commonly a mass spectrometer (MS). GC-MS provides both quantitative data and structural information, allowing for the definitive identification of the fatty acid component. nih.gov

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester Analysis

Parameter Setting
Column Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 250°C
Oven Program Initial 40°C (1 min hold), ramp to 150°C at 10°C/min (1 min hold), then to 300°C at 10°C/min (1 min hold)
MS Source Temperature 230°C
MS Quad Temperature 150°C

Source: Adapted from nih.gov

Liquid chromatography is employed for the separation of non-volatile or thermally labile compounds. In the context of this compound, LC can be used to analyze the intact metal soap or the non-derivatized fatty acid. High-Performance Liquid Chromatography (HPLC) is a common form of LC that uses high pressure to force the solvent through the column, leading to faster and more efficient separations.

The sample is dissolved in a suitable solvent and injected into the LC system. The mobile phase, a liquid solvent or mixture of solvents, carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation occurs based on the compound's affinity for the stationary phase versus the mobile phase.

For the analysis of metal soaps, a reversed-phase column (e.g., C18) is often used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separated components are then detected by a suitable detector, such as a UV-Vis detector or a mass spectrometer (LC-MS). LC-MS is particularly powerful as it can provide molecular weight and structural information about the intact metal soap.

Atomic Spectroscopic Techniques for Cadmium Quantification

To determine the amount of cadmium in a sample, atomic spectroscopic techniques are the methods of choice. These techniques are highly sensitive and specific for the detection of metallic elements. pjoes.com The sample is first subjected to a digestion process, typically using strong acids, to break down the organic matrix and bring the cadmium into a solution that can be introduced into the instrument.

Atomic Absorption Spectroscopy (AAS) is a technique used to determine the concentration of a specific element in a sample. azom.com It works on the principle that atoms absorb light at specific wavelengths. azom.com In AAS, a solution of the sample is introduced into a flame or a graphite (B72142) furnace, where it is vaporized and atomized. azom.comusgs.gov A light beam from a hollow cathode lamp containing cadmium is passed through the atomized sample. The cadmium atoms in the sample absorb some of this light, and the amount of light absorbed is proportional to the concentration of cadmium in the sample. azom.com

Flame AAS (FAAS) is a common and relatively inexpensive method for cadmium determination. azom.com However, for very low concentrations, Graphite Furnace AAS (GFAAS) offers significantly better sensitivity. usgs.gov

Table 2: Typical AAS Parameters for Cadmium Determination

Parameter Setting
Wavelength 228.8 nm
Lamp Cadmium hollow-cathode lamp
Slit Width 1 nm
Background Correction Zeeman effect

Source: Adapted from oiv.int

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is another powerful technique for elemental analysis. wikipedia.org In ICP-AES, the sample solution is introduced into an inductively coupled plasma, which is a high-temperature (6,000-10,000 K) source of ionized argon gas. wikipedia.org The intense heat of the plasma excites the cadmium atoms to higher energy levels. When these atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of cadmium in the sample. wikipedia.org

ICP-AES offers the advantage of simultaneous multi-element analysis and has a wide linear dynamic range. shimadzu.comitlinc.com However, it can be subject to spectral interferences, where the emission line of another element overlaps with that of cadmium. shimadzu.com Modern instruments with high-resolution optics and advanced software can often correct for these interferences. shimadzu.com

Table 3: Common Emission Wavelengths for Cadmium in ICP-AES

Wavelength (nm)
214.438
226.502
228.802

Source: Adapted from pjoes.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for trace and ultra-trace elemental analysis. researchgate.net Similar to ICP-AES, the sample is introduced into an argon plasma, which ionizes the cadmium atoms. These ions are then extracted from the plasma and guided into a mass spectrometer, which separates the ions based on their mass-to-charge ratio. The detector then counts the number of ions for a specific mass, which is proportional to the concentration of that element in the sample.

A significant challenge in ICP-MS analysis of cadmium is the potential for polyatomic interferences, where ions formed from the plasma gas, reagents, or sample matrix have the same nominal mass as the cadmium isotopes. researchgate.netbrooksapplied.com For example, molybdenum oxide (MoO+) can interfere with the measurement of cadmium. researchgate.net

To overcome these interferences, advanced ICP-MS systems are equipped with a Dynamic Reaction Cell (DRC). brooksapplied.combrooksapplied.com The DRC is a chamber located before the mass analyzer, into which a reactive gas (e.g., ammonia) is introduced. brooksapplied.comnih.gov This gas reacts with the interfering polyatomic ions, neutralizing them or changing their mass, while the cadmium ions pass through unaffected. brooksapplied.com This "chemical resolution" significantly reduces interferences, leading to more accurate and reliable results, especially for complex matrices. brooksapplied.combrooksapplied.com

Table 4: Comparison of Detection Limits for Cadmium by Different Atomic Spectroscopic Techniques

Technique Typical Detection Limit
Flame AAS 0.002 mg/kg
Graphite Furnace AAS 0.02 to 1.0 µg/L
ICP-AES 0.002-0.003 µmol/L
ICP-MS 0.16 to 2.2 ng/kg
ICP-DRC-MS 3.0 ng L⁻¹

Sources: Adapted from pjoes.comusgs.govnih.govnih.govnih.gov

Sample Preparation and Preconcentration Strategies for Trace Analysis

The accurate determination of trace levels of this compound necessitates meticulous sample preparation and often a preconcentration step to bring the analyte to a concentration level amenable to modern analytical instrumentation. Given that this compound is a cadmium salt of a long-chain unsaturated fatty acid, it can be classified as a metal soap. Analytical strategies, therefore, often involve a two-pronged approach: mineralization of the organic matrix to liberate the cadmium ion, followed by the analysis of the metal content.

Sample Digestion

For the analysis of the cadmium content, the organic part of the molecule, the (Z)-hexadec-9-enoate ligand, must be removed. This is typically achieved through acid digestion. Wet digestion is a common procedure where the sample is treated with concentrated acids to decompose the organic matter. nih.gov A mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) is frequently employed for the digestion of cosmetic soaps, which have a similar matrix to this compound. nih.gov Microwave-assisted acid digestion is another powerful technique that can be applied. This method offers the advantages of faster sample processing times and reduced consumption of reagents. benthamopenarchives.com For instance, neat biodiesel samples, which are also organic matrices, have been successfully prepared for elemental analysis using microwave-assisted acid digestion. benthamopenarchives.com

Preconcentration Techniques

Following digestion, the resulting aqueous solution may still contain cadmium at concentrations too low for direct measurement, especially when analyzing for trace contaminants. In such cases, a preconcentration step is essential. Several techniques can be employed for this purpose, including solid-phase extraction (SPE), liquid-liquid microextraction (LLME), and cloud point extraction (CPE).

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the preconcentration and separation of trace metal ions. It involves passing the sample solution through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent, achieving concentration. A variety of sorbents have been developed for the preconcentration of cadmium, including synthetic zeolites and functionalized multiwalled carbon nanotubes. nih.govtubitak.gov.tr For example, synthetic zeolite A-4 has been used for the preconcentration of cadmium from water samples, with the adsorbed cadmium being eluted with nitric acid before determination by graphite furnace atomic absorption spectrometry (GFAAS). nih.gov Similarly, multiwalled carbon nanotubes modified with a chelating agent have been shown to be effective for the preconcentration of cadmium and lead. tubitak.gov.tr

The performance of SPE is evaluated by its preconcentration factor (PF), which is the ratio of the final concentrated volume to the initial sample volume, and the recovery, which is the percentage of the analyte successfully recovered from the sample.

Liquid-Liquid Microextraction (LLME)

LLME techniques are miniaturized versions of conventional liquid-liquid extraction that use very small volumes of an extraction solvent, making them more environmentally friendly. Dispersive liquid-liquid microextraction (DLLME) is a popular variant where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution with a large surface area for efficient extraction of the analyte. The extraction solvent is then collected by centrifugation for analysis. A green solvent-based ultrasonic-assisted DLLME method has been developed for the preconcentration of cadmium and lead, using an ionic liquid as the extraction phase. nih.gov

Another LLME technique is solidified floating organic drop microextraction (SFODME). In this method, a small volume of an organic solvent with a melting point near room temperature is used for extraction. After extraction, the sample is cooled, causing the organic drop to solidify, which can then be easily removed for analysis. This method has been successfully applied to the preconcentration of cadmium from water samples. nih.gov

Cloud Point Extraction (CPE)

CPE is a preconcentration technique that utilizes the property of some non-ionic surfactants to form a cloudy solution and separate into a surfactant-rich phase when heated above a certain temperature, known as the cloud point. Metal ions, after forming a complex with a suitable ligand, can be extracted into this small volume of the surfactant-rich phase. This method has been used for the determination of trace cadmium in various samples, including nonalcoholic beverages. nih.gov

The following tables summarize the performance of some of these preconcentration techniques for cadmium in relevant matrices. It is important to note that while these methods are applicable in principle to a sample of digested this compound, the specific performance characteristics such as enrichment factor and recovery would need to be optimized for this particular matrix.

Preconcentration Technique Matrix Sorbent/Extraction System Detection Method Preconcentration Factor Recovery (%) Limit of Detection (LOD) Reference
Solid-Phase Extraction (SPE)Environmental WaterSynthetic Zeolite A-4GFAASNot ReportedQuantitative0.002 µg/L nih.gov
Solid-Phase Extraction (SPE)Environmental SamplesMultiwalled Carbon Nanotubes with BCBATTFAAS10095-1020.2 µg/L tubitak.gov.tr
Solidified Floating Organic Drop Microextraction (SFODME)Water Samples1-Undecanol with Methyltrioctylammonium ChlorideFI-FAAS640Not Reported0.0079 µg/L nih.gov
Green Solvent-Based Ultrasonic Assisted Dispersive Liquid-Liquid Microextraction (GS-UADLLME)Water, Soil, and Food Samples1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) with L-cysteineGFAASNot ReportedNot Reported0.2 ng/L nih.gov
Cloud Point Extraction (CPE)Nonalcoholic BeveragesTriton X-114 with VBB+ and IodideSpectrophotometryNot ReportedNot Reported0.34 µg/L nih.gov

GFAAS: Graphite Furnace Atomic Absorption Spectrometry, FAAS: Flame Atomic Absorption Spectrometry, FI-FAAS: Flow Injection Flame Atomic Absorption Spectrometry, BCBATT: 5-benzyl-4-[-chlororbenzylidene amine]-4H-1,2,4-triazole-3-thiol, VBB+: Victoria Blue B

Environmental Dynamics and Biogeochemical Interactions of Cadmium Z Hexadec 9 Enoate

Environmental Occurrence and Distribution in Various Matrices

Direct measurements of Cadmium (Z)-hexadec-9-enoate in the environment are not widely documented. However, the distribution of its constituent parts, cadmium and fatty acids, is well-understood. Cadmium is a naturally occurring element in the Earth's crust that becomes an environmental contaminant through industrial processes such as mining, smelting, and the burning of fossil fuels and household waste. nih.gov This results in its distribution across various environmental compartments.

As a compound, this compound's distribution would be linked to industrial sources where both cadmium and fatty acids are present. Its physical properties, such as low volatility, suggest it would primarily exist as particulate matter in the air. nih.gov Once released, it would partition into soil, water, and sediments, with its behavior dictated by the local geochemical conditions.

The following table summarizes the general distribution and concentration of cadmium in different environmental matrices, which provides a context for the potential presence of its compounds.

Environmental MatrixTypical Cadmium ConcentrationsNotes
Outdoor Air <0.001 µg/m³ (remote areas) to 0.005-0.04 µg/m³ (urban areas)Exists primarily as fine suspended particulate matter. nih.gov
Soil <1 µg/g (non-polluted areas) to 800 µg/g (polluted areas)Concentrations vary widely based on proximity to industrial sources and geological parent material. nih.gov
Sediments Variable, serves as a major sink and route of exposure for aquatic organisms.Accumulates by associating with particulate matter like organic matter and hydroxides. ccme.ca
House Dust Can be significantly higher than surrounding soil, e.g., 13-14 µg/g.Deposition from ambient air is a major contributor. nih.gov

This table presents generalized data for total cadmium and is intended to provide context for the potential environmental distribution of cadmium compounds.

Biotransformation and Biodegradation Pathways in Non-Human Organisms

Specific biotransformation pathways for this compound have not been detailed in scientific literature. However, the compound would likely undergo dissociation into cadmium ions (Cd²⁺) and (Z)-hexadec-9-enoate ions. The fatty acid component, palmitoleate (B1233929), is a common biological molecule and is expected to be readily biodegraded by microorganisms through pathways like beta-oxidation.

The cadmium ion (Cd²⁺), being a non-essential and toxic metal, is not biodegraded but undergoes biotransformation. Microorganisms have evolved various resistance mechanisms that transform cadmium into less toxic forms. nih.gov These mechanisms include:

Precipitation: Some bacteria and fungi can produce anions like sulfide (B99878), carbonate, or oxalate, which react with cadmium ions to form insoluble and thus less bioavailable precipitates, such as cadmium sulfide (CdS). nih.govresearchgate.net

Sequestration: Microbes can sequester intracellular cadmium using metal-binding proteins like metallothioneins or by complexing it within exopolymeric substances (EPS) outside the cell. nih.govwikipedia.org This prevents the metal from interfering with essential cellular functions.

Efflux Pumps: Many bacteria possess efflux systems that actively pump cadmium ions out of the cell, preventing the accumulation of toxic concentrations. nih.govwikipedia.org

In higher organisms, cadmium exposure is known to disrupt metabolic processes. For instance, it can interfere with the biotransformation of other toxic compounds by affecting enzymes like arylamine N-acetyltransferases. nih.gov It has also been shown to inhibit mitochondrial fatty acid oxidation and disrupt lipid and amino acid metabolism in animal models. nih.govmdpi.com In aquatic invertebrates, cadmium stress can alter the gut microbiota, impacting organismal health. mdpi.com

Interactions with Environmental Media (Soil, Water, Sediments)

The interaction of this compound with environmental media is governed by the chemistry of both the cadmium ion and the fatty acid ligand.

Soil: In soil, the compound's fate is influenced by factors like pH, organic matter content, and redox potential. nih.govnih.gov The organic (Z)-hexadec-9-enoate portion may increase the compound's affinity for the soil organic carbon fraction, potentially leading to its immobilization. frontiersin.org However, the degradation of this organic component would release cadmium ions. The mobility of this released cadmium is complex; it generally decreases with increasing soil pH and organic matter content due to enhanced adsorption and complexation. nih.govresearchgate.net Dissolved organic matter, conversely, can form mobile complexes with cadmium, facilitating its transport through the soil profile. nih.gov

Water: In aquatic systems, this compound, as a metal soap, is expected to have low water solubility. Cadmium that enters water bodies tends to associate with particulate matter, such as organic matter, clay minerals, and iron and manganese hydroxides. ccme.canih.gov Changes in water chemistry, such as a decrease in pH, can lead to the release of cadmium from these particles into the dissolved phase, increasing its bioavailability. ccme.ca

Sediments: Sediments act as a primary sink for cadmium in aquatic environments. ccme.ca The metal becomes incorporated into the sediment through the settling of particulate matter. Over time, this accumulated cadmium can be remobilized through physical disturbances or changes in chemical conditions like pH or redox potential. ccme.ca The presence of microalgae in sediments can also influence the partitioning of cadmium, potentially increasing its transfer from sediment to the overlying water, making it available for uptake by other species. researchgate.net

Phytoremediation Potential and Mechanisms in Hyperaccumulator Plants

Phytoremediation is an environmentally friendly technology that uses plants to clean up contaminated environments. nih.gov While there is no specific research on the phytoremediation of this compound, the general principles of cadmium phytoremediation by hyperaccumulator plants would apply to the cadmium released from this compound. Hyperaccumulators are plant species capable of absorbing and tolerating exceptionally high concentrations of heavy metals in their harvestable aerial parts. mdpi.comunisi.it

The process of phytoextraction of cadmium involves several key steps:

Uptake by Roots: Cadmium ions in the soil solution are taken up by plant roots, often through transporters for essential elements like zinc (Zn), iron (Fe), or calcium (Ca). frontiersin.org

Root-to-Shoot Translocation: Once in the root, cadmium is efficiently loaded into the xylem for transport to the shoots and leaves. unisi.itresearchgate.net

Detoxification and Sequestration: To tolerate high concentrations of cadmium, plants sequester it in cellular compartments where it is less likely to cause harm, primarily in the vacuoles of leaf cells. nih.govunisi.it This detoxification is often aided by chelation with molecules like phytochelatins and metallothioneins.

The efficiency of phytoremediation can be influenced by the bioavailability of cadmium in the soil, which for this compound would depend on the degradation of the fatty acid component.

Hyperaccumulator PlantReported Cadmium Accumulation Capacity (in shoots, dry weight)Reference(s)
Arabidopsis halleri>1,000 µg/g unisi.itnih.gov
Sedum plumbizincicolaCan accumulate over 7,000 µg/g unisi.it
Mirabilis jalapaCan achieve significant biomass and Cd accumulation in field studies. nih.gov

This table lists examples of cadmium hyperaccumulators and their documented accumulation abilities, illustrating the potential for phytoremediation of cadmium-contaminated sites.

Cadmium Mobilization and Sequestration in Environmental Systems

The balance between mobilization and sequestration determines the environmental risk posed by cadmium.

Cadmium Mobilization: Mobilization refers to the processes that increase the concentration of dissolved, bioavailable cadmium. In soils, the presence of dissolved organic matter, such as that released from amendments or by microbial activity, can form soluble complexes with cadmium, enhancing its transport into groundwater or its uptake by plants. nih.gov Plant roots can also exude low-molecular-weight organic acids that increase the solubility and availability of cadmium in the rhizosphere. frontiersin.org In sediments, the digestive processes of deposit-feeding invertebrates can mobilize cadmium from ingested particles, including historical microplastics that contain cadmium pigments. nih.gov

Cadmium Sequestration: Sequestration involves processes that convert cadmium into immobile, less bioavailable forms.

In Soil and Sediment: Cadmium can be sequestered through adsorption to mineral surfaces like clays (B1170129) and iron oxides, precipitation as insoluble compounds like cadmium carbonate or cadmium sulfide, and complexation with solid-phase organic matter. ccme.cafrontiersin.orgnih.gov Applying organic amendments like compost can enhance sequestration by increasing soil pH and providing binding sites. frontiersin.org

In Biological Systems: Organisms sequester cadmium as a detoxification mechanism. This includes binding to metallothioneins in animals and sequestration in plant vacuoles. unisi.itmdpi.com Microorganisms can immobilize cadmium through extracellular precipitation and binding to cell surface polymers. nih.govnih.gov These biological sequestration processes are crucial for both organism survival in contaminated environments and for bioremediation applications.

Functional Applications and Emerging Research Frontiers Non Clinical

Role as a Constituent in Advanced Catalytic Systems

Cadmium-containing compounds, particularly metal-organic frameworks (MOFs), are recognized for their catalytic capabilities. ontosight.ai MOFs are crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands. The structural versatility and high surface area of these materials make them suitable for various catalytic applications. As a cadmium carboxylate, Cadmium (Z)-hexadec-9-enoate could serve as a potential building block for such catalytically active frameworks.

Heterogeneous Catalysis in Organic Reactions

Cadmium-based MOFs have demonstrated significant potential as heterogeneous catalysts, which are valued for their ease of separation and recyclability. These materials can be designed with specific active sites within their porous structures, enhancing both the efficiency and selectivity of organic reactions.

For instance, research has shown that cadmium-based MOFs can effectively catalyze the epoxidation of alkenes, a crucial reaction in the synthesis of fine chemicals and pharmaceuticals. One study highlighted a cadmium-based MOF, IUST-1, which achieved a high yield (99.8%) in the epoxidation of cyclooctene. This catalyst was also shown to be reusable for up to five cycles with only a slight decrease in activity. Another application is in the cycloaddition of CO2 into epoxides to form cyclic carbonates, a process for which a novel 3D cadmium(II)-carboxylate framework has shown high efficiency and 100% selectivity without the need for a co-catalyst. mdpi.com

Table 1: Performance of Cadmium-Based MOFs in Heterogeneous Catalysis

CatalystReactionSubstrateProductYieldSelectivityReusability
IUST-1EpoxidationCycloocteneCyclooctene oxide99.8%High5 cycles
CdMOFCO2 CycloadditionEpichlorohydrinCyclic CarbonateHigh100%Yes

Photocatalytic Degradation Processes

The semiconductor-like properties of certain cadmium-based materials, including MOFs and cadmium oxide (CdO), make them suitable for photocatalysis. nih.govkyushu-u.ac.jp This process utilizes light to generate highly reactive species that can break down organic pollutants in water and air. The organic linkers in MOFs can act as light-harvesting antennae, transferring energy to the metal centers to initiate the catalytic cycle. mdpi.com

Cadmium-based MOFs have been investigated for the degradation of various organic dyes. For example, a Cd-TCAA framework demonstrated 81% efficiency in degrading methylene (B1212753) blue under visible light. mdpi.com Furthermore, cadmium oxide (CdO) nanoparticles, which can be synthesized from cadmium-organic precursors, are known n-type semiconductors with a band gap that allows for photoactivity under UV radiation. jacsdirectory.comignited.in Studies have shown that CdO nanoparticles can effectively degrade carboxylic acids such as acetic acid, formic acid, and oxalic acid under UV light. jacsdirectory.com The photocatalytic efficiency is attributed to the generation of electron-hole pairs upon light absorption, which then produce reactive oxygen species to decompose the pollutants. nih.govresearchgate.net

Materials Science Applications

The ability of this compound to self-assemble or serve as a precursor for more complex structures underpins its potential in materials science. Applications range from chemical sensing to the development of materials for gas storage and the synthesis of nanomaterials.

Sensing Platforms for Inorganic and Organic Analytes

Luminescent metal-organic frameworks (L-MOFs) based on cadmium have emerged as highly sensitive and selective chemical sensors. researchgate.netrsc.org These materials can detect the presence of specific analytes through changes in their fluorescence intensity, a phenomenon known as luminescence quenching or enhancement. The high porosity and tunable structure of these MOFs allow for the selective binding of target molecules or ions.

Cadmium-based MOFs have been successfully employed to detect a range of analytes, including:

Heavy Metal Ions: Sensors have been developed for the detection of ions such as Cu²⁺, Hg²⁺, Pb²⁺, and Fe³⁺ in aqueous solutions with very low limits of detection. researchgate.netdlut.edu.cnacs.org

Anions: Certain cadmium MOFs exhibit high selectivity for anions like Cr₂O₇²⁻. rsc.org

Organic Molecules: These frameworks have also been used to detect small organic molecules, notably nitroaromatic compounds like nitrobenzene (B124822) and antibiotics such as tetracycline. researchgate.netrsc.org

The sensing mechanism often involves interactions between the analyte and the framework, which affect the electronic structure and, consequently, the luminescent properties of the material.

Table 2: Examples of Analytes Detected by Cadmium-Based MOF Sensors

Cadmium MOF SensorTarget AnalyteLimit of Detection (LOD)
Methylthio-containing Cd-MOFCu²⁺22.60 x 10⁻⁷ M
Methylthio-containing Cd-MOFHg²⁺11.07 x 10⁻⁶ M
Methylthio-containing Cd-MOFPb²⁺9.58 x 10⁻⁶ M
[Cd₃(L)(NTB)₂(DMA)₂]·2DMAFe³⁺5.1 x 10⁻⁵ M
[Cd₃(L)(NTB)₂(DMA)₂]·2DMACr₂O₇²⁻5.3 x 10⁻⁵ M
[Cd₃(L)(NTB)₂(DMA)₂]·2DMANitrobenzene (NB)4.2 x 10⁻⁵ M
Cd-EDDAHg²⁺~2 nM

Gas Storage and Separation Materials

Metal-organic frameworks are leading candidates for gas storage and separation due to their exceptionally high surface areas and tunable pore sizes. researchgate.netresearchgate.net Cadmium-based MOFs can be designed to have specific pore environments that selectively adsorb certain gas molecules, making them useful for applications like natural gas storage and carbon capture. ontosight.aiescholarship.orgjrasb.com

The primary application in this area is the storage of methane (B114726) (the main component of natural gas) and hydrogen. jrasb.comdrpress.org The performance of a MOF for gas storage is determined by its ability to adsorb large quantities of gas at a given pressure and release it under controlled conditions. Flexible MOFs, which can change their structure upon gas adsorption, are particularly interesting as they can offer high deliverable capacities. escholarship.org Additionally, MOFs are being extensively studied for the separation of CO₂ from flue gases, which is crucial for mitigating greenhouse gas emissions. escholarship.org

Precursors for Nanomaterial Synthesis (e.g., Nano-CdO)

This compound can serve as a precursor for the synthesis of cadmium oxide (CdO) nanoparticles. The thermal decomposition or calcination of cadmium carboxylates and other organometallic cadmium complexes is a common and effective method for producing nano-sized metal oxides. researchgate.net This process involves heating the precursor material to a specific temperature, causing the organic components to burn off and leaving behind the desired inorganic nanoparticles.

For example, CdO nanoparticles have been successfully synthesized by the thermal decomposition of a cadmium-hexamethylenetetramine complex and a cadmium-Schiff base complex. researchgate.netmtu.edu The size and morphology of the resulting nanoparticles can be controlled by adjusting parameters such as the calcination temperature and time. researchgate.net CdO nanoparticles are of significant interest due to their applications in optoelectronics, solar cells, and as catalysts. ignited.in

Applications in Electronic Devices

This compound, as a cadmium carboxylate, belongs to a class of compounds that have been explored for their utility in electronic devices. While specific research on this exact compound is limited, the broader family of cadmium carboxylates and related cadmium compounds have established roles and potential applications in the electronics sector.

Cadmium compounds, in general, are utilized in the production of television phosphors and as a photoconductive surface in photocopier drums. azom.com More specifically, cadmium carboxylate coordination polymers have been investigated for their potential use in electronic devices such as gate dielectrics and as cathodes in lithium-selenium (Li-Se) batteries. nih.gov The carboxylate ligands in these coordination polymers play a crucial role in forming stable and robust frameworks.

Furthermore, in the realm of nanomaterials, the functionalization of cadmium chalcogenide nanocrystal surfaces is critical for their application in optoelectronic devices. Carboxylic acids are frequently employed as surfactants in the synthesis of these nanocrystals. acs.org The coordination of these carboxylate ligands to the nanocrystal surface profoundly influences their electronic properties, including photoluminescence quantum yield and the trapping of electrical carriers. acs.org This suggests a potential application for this compound as a surface ligand in the fabrication of quantum dots and other nanocrystal-based electronic components.

Table 1: Potential Applications of Cadmium Carboxylates in Electronics
Application AreaFunction of Cadmium CarboxylateRelevant Research Finding
Gate DielectricsComponent of coordination polymers with insulating properties.Cadmium(II)-carboxylate-based coordination polymers have been studied for this application. nih.gov
Li-Se BatteriesPotential cathode material within a coordination polymer structure.Investigated as a component in advanced battery technologies. nih.gov
Nanocrystal Surface FunctionalizationSurface ligand to control electronic properties of cadmium chalcogenide nanocrystals.Carboxylic acids are commonly used, and their coordination is key to optoelectronic performance. acs.org
Phosphors & PhotoconductorsGeneral application of cadmium compounds.Used in television screens and photocopiers. azom.com

Biochemical and Enzymatic Modulation in Non-Human Biological Contexts

The biological effects of cadmium are of significant interest, and its compounds, including salts of fatty acids like (Z)-hexadec-9-enoate, are studied for their interactions with biological systems, particularly in non-human organisms.

Enzyme Inhibition Studies

Cadmium is a known inhibitor of various enzymes, often through its ability to displace essential metal cofactors. In a study on rats, cadmium was found to inhibit several antioxidant enzymes. For instance, the activity of liver mitochondrial Mn-superoxide dismutase (MnSOD) was reduced, and this inhibition could be reversed by the addition of Mn²⁺ ions, suggesting that cadmium directly competes with manganese for the enzyme's active site. nih.gov Similarly, cadmium's inhibitory effect on catalase is thought to be due to its binding to the imidazole (B134444) residue of a critical histidine (His-74), which is essential for the decomposition of hydrogen peroxide. nih.gov

In another study using a mouse model, chronic exposure to cadmium led to the inhibition of mitochondrial fatty acid oxidation in the liver. nih.gov This effect was associated with the suppression of the sirtuin 1 (SIRT1) signaling pathway. nih.gov Cadmium has also been shown to decrease the activity of testicular enzymes such as acid phosphatase (ACP) and alkaline phosphatase (ALP) in rats. researchgate.net

Table 2: Enzyme Inhibition by Cadmium in Non-Human Organisms
EnzymeOrganism/SystemObserved EffectProposed Mechanism of InhibitionReference
Mitochondrial Fatty Acid Oxidation EnzymesMouse LiverMarked inhibitionSuppression of SIRT1 signaling pathway nih.gov
Mn-Superoxide Dismutase (MnSOD)Rat Liver MitochondriaActivity reducedSubstitution of cadmium for manganese nih.gov
CatalaseRat LiverActivity inhibitedBinding to imidazole residue of His-74 nih.gov
Acid Phosphatase (ACP)Rat TestisActivity declinedNot specified researchgate.net
Alkaline Phosphatase (ALP)Rat TestisActivity declinedNot specified researchgate.net

Metabolic Pathway Interactions in Microorganisms and Lower Organisms

Cadmium significantly impacts the metabolic pathways of microorganisms. In the yeast Saccharomyces cerevisiae, a model organism for studying lipid metabolism, cadmium induces irregularities in numerous lipid metabolic pathways. researchgate.netnih.gov It can lead to the accumulation of lipid intermediates like triglycerides and free fatty acids. researchgate.net Specifically, cadmium exposure can increase the expression of an endoplasmic reticulum fatty acid desaturase, OLE1, which is essential for synthesizing monounsaturated fatty acids. nih.gov This disruption of lipid homeostasis can result in lipotoxicity and cellular dysfunction. researchgate.net

In soil ecosystems, the presence of cadmium and salt stress can lead to metabolic reprogramming in microbial communities. researchgate.net Studies have shown an accumulation of components of the tricarboxylic acid (TCA) cycle and membrane lipid metabolites in soil microbes exposed to salt and cadmium. researchgate.net This metabolic shift is thought to contribute to increased cadmium availability in the soil and enhanced microbial resistance to cadmium. researchgate.net The families Sphingomonadaceae, Pyrinomonadaceae, and others have been identified as playing critical roles in mediating cadmium availability under these conditions. researchgate.net

Applications in Pheromone and Bioactive Molecule Synthesis

A key component of the sex pheromone of the cotton bollworm, Heliothis armigera, is (Z)-hexadec-9-enal. The synthesis of this aldehyde has been reported, though not involving a cadmium salt directly. However, in synthetic organic chemistry, dialkylcadmium reagents are well-known for their use in the synthesis of ketones from acyl chlorides. ncert.nic.in These reagents are typically prepared from the reaction of a Grignard reagent with cadmium chloride. ncert.nic.in This established reactivity of organocadmium compounds suggests that this compound could potentially be a precursor for creating specific organocadmium reagents for use in the synthesis of complex bioactive molecules, including certain insect pheromones or their analogues. The fatty acid chain of (Z)-hexadec-9-enoate would provide a readily available C16 backbone for such syntheses.

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
(Z)-hexadec-9-enal
Cadmium Chloride

Theoretical and Computational Investigations of Cadmium Z Hexadec 9 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of Cadmium (Z)-hexadec-9-enoate. researchgate.netresearchgate.net These calculations can predict the geometries of the compound and provide insights into its chemical behavior. researchgate.net By modeling the molecule, researchers can determine key electronic parameters that govern its stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the compound's electronic transitions and susceptibility to electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net For cadmium carboxylate complexes, DFT calculations are used to compute these frontier orbitals, as well as other reactivity descriptors such as electronegativity, chemical hardness, and softness. researchgate.net These parameters help in predicting how the molecule will interact with other chemical species.

Electrostatic potential maps can also be generated to visualize the charge distribution within the molecule, identifying electron-rich and electron-poor regions that are susceptible to interaction.

Table 1: Representative Calculated Electronic Properties for a Model Cadmium Carboxylate Complex This table presents typical values that would be expected from DFT calculations on a model cadmium carboxylate complex, analogous to this compound.

ParameterRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVReflects the chemical stability and reactivity of the molecule.
Chemical Hardness (η)2.65 eVMeasures the resistance to change in electron distribution.
Chemical Softness (S)0.19 eV⁻¹The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)3.85 eVDescribes the power of an atom to attract electrons.

Data are illustrative and based on typical values for similar compounds found in computational chemistry literature.

Molecular Dynamics Simulations for Coordination Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound, particularly its coordination with other molecules and its intermolecular interactions. nih.govnih.gov These simulations model the movement of atoms over time, providing a detailed picture of the compound's behavior in different environments.

Furthermore, MD simulations can be used to study the interactions of this compound with solvents or other molecules. acs.org This is particularly relevant for understanding its solubility and its potential to form larger aggregates or self-assembled structures. The binding free energy between the cadmium complex and other molecules can be calculated to quantify the strength of these interactions. acs.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Cadmium Carboxylate System This table outlines a typical setup for an MD simulation to study a system containing this compound.

ParameterDescriptionTypical Value/Setting
Force FieldA set of parameters to describe the potential energy of the system.COMPASS, AMBER, or a specialized force field for metal-organic systems.
System SizeThe number of atoms in the simulation box.~50,000 atoms, including the cadmium complex and solvent molecules.
EnsembleThe thermodynamic conditions under which the simulation is run.NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature).
TemperatureThe temperature at which the simulation is performed.298 K (room temperature).
Simulation TimeThe duration of the simulation.100 nanoseconds.
Time StepThe interval between successive steps in the simulation.1 femtosecond.

These parameters are representative of common practices in molecular dynamics simulations.

Modeling of Spectroscopic Properties and Reaction Mechanisms

Computational modeling is extensively used to predict and interpret the spectroscopic properties of molecules like this compound. Theoretical calculations can generate simulated spectra, such as infrared (IR) and nuclear magnetic resonance (NMR), which can be compared with experimental data to confirm the structure and bonding within the molecule. nih.govnih.govarxiv.org

DFT calculations can accurately predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. nih.govresearchgate.net The calculated IR spectrum can help in assigning the experimentally observed vibrational bands to specific functional groups, such as the carboxylate group and the C=C double bond in the fatty acid chain. The coordination of the carboxylate group to the cadmium ion significantly influences its stretching frequencies, and theoretical modeling can help to distinguish between different coordination modes (e.g., monodentate, bidentate). researchgate.netspectroscopyonline.com

Similarly, theoretical methods can calculate the NMR chemical shifts of the different nuclei in the molecule, such as ¹H, ¹³C, and ¹¹³Cd. researchgate.nethuji.ac.ilresearchgate.net For cadmium complexes, ¹¹³Cd NMR is particularly informative about the coordination environment of the cadmium ion. acs.orgmsu.edu Relativistic DFT calculations are often necessary for accurate prediction of the chemical shifts of heavy nuclei like cadmium. nih.gov

Computational chemistry is also a valuable tool for investigating potential reaction mechanisms involving this compound. acs.org For example, theoretical studies can be used to model the pathways for its thermal decomposition or its role as a precursor in the synthesis of cadmium-containing nanomaterials. nih.gov

Table 3: Predicted Spectroscopic Data for this compound Based on Analogous Systems This table shows expected spectroscopic features for this compound based on computational studies of similar cadmium carboxylates.

Spectroscopic TechniqueFeaturePredicted Value/RangeInterpretation
Infrared (IR) SpectroscopyAsymmetric carboxylate stretch (ν_as(COO⁻))1550 - 1650 cm⁻¹Sensitive to the coordination mode of the carboxylate group.
Infrared (IR) SpectroscopySymmetric carboxylate stretch (ν_s(COO⁻))1400 - 1450 cm⁻¹The separation between ν_as and ν_s helps determine the coordination mode.
¹¹³Cd NMR SpectroscopyChemical Shift (δ)0 - 200 ppmHighly dependent on the coordination number and the nature of the ligands.
¹³C NMR SpectroscopyCarboxylate Carbon (COO⁻)175 - 185 ppmChemical shift influenced by the interaction with the cadmium ion.

The presented values are estimations based on published data for similar compounds. nih.govnih.govresearchgate.netresearchgate.net

Predictive Studies in Materials Design and Biological Recognition

Theoretical and computational methods are increasingly being used in a predictive capacity to guide the design of new materials and to understand the biological interactions of chemical compounds. For this compound, these approaches can help to identify potential applications and to assess its biological activity.

In materials science, this compound can be considered as a precursor for the synthesis of cadmium-containing materials, such as cadmium sulfide (B99878) (CdS) quantum dots or metal-organic frameworks (MOFs). acs.orgnih.gov Computational screening can be used to predict the properties of materials derived from this compound. For instance, quantum chemical calculations can predict the band gap and electronic properties of CdS nanoclusters that could be formed from its decomposition. nih.gov The design of MOFs can also be guided by computational studies that predict their structure, porosity, and potential for applications like gas storage or catalysis. mdpi.comresearchgate.netrsc.org

In the context of biological systems, molecular docking is a powerful computational technique used to predict how a molecule like this compound might interact with proteins or other biological macromolecules. researchgate.netnih.govnih.gov By docking the compound into the active site of a target protein, researchers can estimate the binding affinity and identify the key interactions that stabilize the complex. This can provide insights into its potential biological effects. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate the structural features of cadmium compounds with their biological activity.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein This table illustrates the type of data that would be generated from a molecular docking study of this compound with a hypothetical protein target.

ParameterValueInterpretation
Binding Energy-8.5 kcal/molA strong negative value suggests a favorable binding interaction.
Inhibition Constant (Ki)1.5 µMA low value indicates a high binding affinity.
Key Interacting ResiduesAsp-124, His-256, Phe-312Identifies the amino acids in the protein's active site that are crucial for binding.
Type of InteractionsElectrostatic interaction with Asp-124, coordination with His-256, hydrophobic interaction with Phe-312.Describes the nature of the forces holding the complex together.

These results are for illustrative purposes to demonstrate the output of a molecular docking simulation.

Future Research Trajectories and Interdisciplinary Outlook

Integration of Advanced Characterization Techniques for Multi-Scale Analysis

Future investigations into Cadmium (Z)-hexadec-9-enoate will necessitate the use of advanced characterization techniques to understand its structure and behavior across multiple scales. While the foundational chemical structure, consisting of a cadmium ion (Cd²⁺) bonded with two (Z)-hexadec-9-enoate anions, is known, its solution-state structure and interactions at interfaces are complex and require further elucidation. ontosight.ainih.gov

Techniques like Diffusion-Ordered Spectroscopy (DOSY) have proven effective in analyzing the solution structure of other cadmium carboxylates, revealing that their molecular weights and polymeric nature are highly dependent on the solvent. rsc.org Applying DOSY and advanced Nuclear Magnetic Resonance (NMR) spectroscopy methods, such as those used to demonstrate facile carboxylate group exchange in related systems even at low temperatures, will be crucial. acs.orgnih.govacs.org This analysis can quantify the kinetics of ligand exchange, which is vital for applications where the compound acts as a surface ligand, for instance, on cadmium-chalcogenide nanocrystals. acs.orgnih.gov

For solid-state characterization, particularly in the context of metal-organic frameworks (MOFs), techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis will continue to be essential for exploring supramolecular assembly. mdpi.com A multi-scale approach, combining molecular-level spectroscopy with morphological analysis (e.g., Scanning Electron Microscopy - SEM), will provide a holistic view, linking the compound's fundamental chemistry to its macroscopic properties and performance in various applications. mdpi.com

Exploration of Novel Bio-Inspired and Environmentally Benign Synthetic Routes

The synthesis of cadmium carboxylates currently involves methods such as the reaction of cadmium methyl derivatives with the corresponding carboxylic acid or solvothermal methods for creating crystalline frameworks. nih.govmdpi.com A significant future research trajectory lies in developing synthetic routes that are more environmentally benign. This aligns with the broader goals of green chemistry to reduce hazardous substance generation.

Exploration into bio-inspired synthesis pathways presents a promising, albeit challenging, frontier. This could involve mimicking biological processes of metal sequestration or biomineralization to produce this compound under milder, aqueous conditions. While specific bio-inspired routes for this compound are not yet established, the principle represents a key area for future innovation.

Furthermore, refining existing methods to be more sustainable is critical. This includes optimizing solvent use, reducing energy consumption in solvothermal processes, and designing syntheses that lead to easily recoverable and reusable products, as has been demonstrated with some cadmium-based MOF catalysts. mdpi.com Research into alternative precursors and reaction pathways that avoid toxic reagents and byproducts will be paramount.

Expanding the Scope of Functional Applications in Sustainable Technologies

This compound and similar cadmium carboxylates are already implicated in several advanced applications. A primary role is as a surfactant and capping ligand in the synthesis of cadmium chalcogenide (e.g., CdSe) nanocrystals. acs.orgnih.gov These nanocrystals are important for optoelectronic devices and biological imaging, and the nature of the carboxylate ligand profoundly affects their electronic and photoluminescent properties. nih.gov Future work will focus on tailoring the structure of ligands like (Z)-hexadec-9-enoate to fine-tune the performance of these nanomaterials for next-generation solar cells, LEDs, and biomedical sensors.

Another significant area of application is in the fabrication of Metal-Organic Frameworks (MOFs). ontosight.ai A novel 3D cadmium(II)-carboxylate framework has demonstrated high efficiency and 100% selectivity as a co-catalyst-free catalyst for the cycloaddition of CO2 into epichlorohydrin, a process for carbon fixation. mdpi.com Future research should expand on this, exploring the potential of MOFs derived from this compound for other important chemical transformations, gas storage (e.g., hydrogen or methane), and drug delivery systems. ontosight.aimdpi.com The focus will be on creating robust, reusable, and highly selective materials for sustainable chemical processes.

Deeper Understanding of Environmental Fate and Biogeochemical Cycling

Given that cadmium is a toxic heavy metal, a thorough understanding of the environmental fate of this compound is crucial. nih.govmst.dkresearchgate.net Cadmium is known to be persistent in the environment, with the potential to bioaccumulate in organisms, particularly in aquatic life. dcceew.gov.auwho.int The biogeochemical cycle of cadmium is complex and has been significantly impacted by anthropogenic activities like fossil fuel combustion and mining. nih.govresearchgate.net

Future research must specifically address the environmental behavior of this compound. Key questions include:

How does the long-chain fatty acid ligand, (Z)-hexadec-9-enoic acid, influence the compound's solubility, mobility, and transport in soil and aquatic systems?

What are the degradation pathways for the organic and inorganic components of the molecule under various environmental conditions (e.g., UV light, microbial action)?

How does its toxicity to aquatic organisms compare to other forms of cadmium, considering that in freshwater, cadmium toxicity is influenced by water hardness? dcceew.gov.au

Paradoxically, in marine environments, dissolved cadmium can behave as a nutrient, being taken up by phytoplankton. nih.govresearchgate.net Investigating whether this compound participates in this cycle is essential for accurately modeling its long-term impact on marine ecosystems. This research will require sophisticated analytical techniques to trace the compound and its breakdown products in complex environmental matrices, providing the data needed for robust risk assessment and environmental management.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Cadmium (Z)-hexadec-9-enoate, and what methodological considerations ensure reproducibility?

  • Answer: Synthesis typically involves reacting (Z)-hexadec-9-enoic acid with cadmium salts under controlled conditions. A validated method includes:

  • Step 1: Prepare (Z)-hexadec-9-enoyl chloride by treating the acid with thionyl chloride (SOCl₂) at reflux (60–80°C) for 1–2 hours .
  • Step 2: React the acyl chloride with cadmium acetate in anhydrous benzene, followed by purification via vacuum filtration and solvent evaporation .
  • Critical parameters: Maintain anhydrous conditions, monitor reaction completion via TLC/HPLC, and confirm purity (≥85%) using HPLC with UV detection .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Answer:

  • HPLC-UV/RI: Quantifies purity (e.g., 85% vs. 75% enantiomeric batches) using reverse-phase columns and isocratic elution .
  • NMR (¹H/¹³C): Confirms double bond geometry (Z-configuration) and cadmium coordination via chemical shifts (e.g., δ 5.3–5.4 ppm for olefinic protons) .
  • Elemental Analysis: Validates cadmium content (theoretical ~20–25% by mass) to detect residual salts or solvents .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for synthesis steps .
  • Waste Disposal: Collect cadmium-containing waste in sealed containers labeled for heavy metal disposal per OSHA guidelines (29 CFR 1910.1027) .
  • Exposure Monitoring: Conduct biannual urinary cadmium tests for researchers, referencing biological limits (e.g., <5 µg/g creatinine) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s reported purity and its bioactivity in field experiments?

  • Answer:

  • Hypothesis Testing: Compare enantiomeric activity (e.g., EFETOV-S-S-9-16 vs. EFETOV-S-9-16) using dose-response assays to isolate stereochemical effects .
  • Impact of Purity: Conduct dose-escalation studies (e.g., 50–200 µl doses) to determine if impurities (e.g., residual solvents) act as synergists/antagonists .
  • Analytical Cross-Validation: Use GC-MS to detect trace volatiles not resolved by HPLC, which may alter bioactivity .

Q. What experimental designs mitigate environmental variability in field studies using this compound as a pheromone analog?

  • Answer:

  • Trap Standardization: Use Delta traps with uniform sticky layers and randomized placement to control for wind/light effects .
  • Controls: Include negative controls (empty lures) and positive controls (EFETOV-2 racemic mixtures) to benchmark activity .
  • Replication: Test across multiple seasons/locations (n ≥ 3 per site) to account for temporal/geographical variability .

Q. How does this compound’s stability under varying storage conditions impact long-term experimental reproducibility?

  • Answer:

  • Accelerated Degradation Studies: Store samples at 4°C, 25°C, and 40°C with 60% humidity for 1–6 months. Monitor decomposition via HPLC and FTIR (e.g., ester hydrolysis peaks at ~1700 cm⁻¹) .
  • Light Sensitivity: Compare amber vs. clear glass vials to assess photodegradation .
  • Data Normalization: Use internal standards (e.g., methyl palmitate) to correct for analyte loss during storage .

Q. What methodologies validate the environmental impact of this compound leaching into ecosystems?

  • Answer:

  • Leaching Simulation: Use column chromatography with soil matrices to model cadmium mobility under pH 4–8 conditions .
  • Biosensors: Deploy transgenic bacteria (e.g., E. coli with cadA promoters) to detect bioavailable cadmium in field samples .
  • Standardization: Follow EPA Method 3050B for acid digestion and ICP-MS quantification (detection limit: 0.1 µg/L) .

Methodological Best Practices

Q. How can researchers ensure reproducibility when adapting this compound synthesis protocols across labs?

  • Answer:

  • Detailed SOPs: Specify reagent grades (e.g., ≥99% cadmium acetate), solvent drying methods (e.g., molecular sieves), and inert gas purging .
  • Interlab Comparisons: Share batches between labs for cross-validation using harmonized HPLC conditions (C18 column, 70:30 MeOH:H₂O) .
  • Open Data: Publish raw chromatograms and spectral data in supplementary materials for peer review .

Q. What statistical approaches address conflicting bioassay data from this compound studies?

  • Answer:

  • Meta-Analysis: Aggregate datasets from multiple studies (e.g., EFETOV-S-S-5(60) vs. EFETOV-S-S-5(85)) using random-effects models .
  • Sensitivity Analysis: Identify outliers via Grubbs’ test or robust regression to exclude anomalous data points .
  • Power Analysis: Predefine sample sizes (α=0.05, β=0.2) to ensure detectability of ≥30% activity differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.